Cyclododecanone oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Ligand Design: Ketoximes, due to the presence of a C=N bond and an OH group, can act as bidentate ligands, meaning they can form two coordination sites with a metal ion. This property allows them to be useful in coordination chemistry research, potentially for the development of novel catalysts or materials with specific functionalities [].

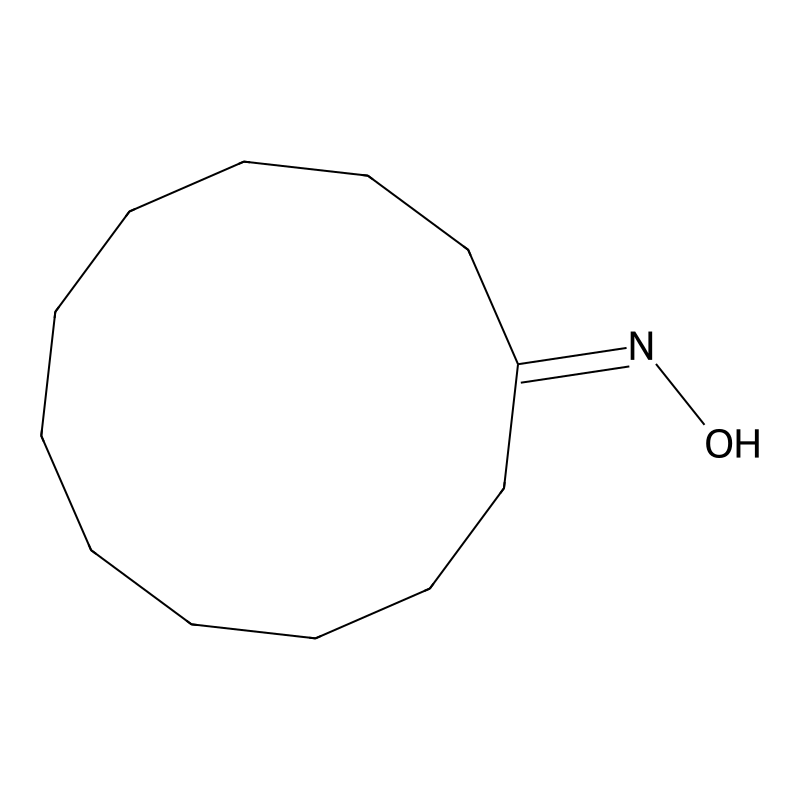

Cyclododecanone oxime is an organic compound characterized by the presence of an oxime functional group attached to cyclododecanone, a cyclic ketone. Its chemical structure can be represented as C12H23NO, where the oxime group (-C=N-OH) is derived from the reaction of cyclododecanone with hydroxylamine. Cyclododecanone oxime is notable for its role as an intermediate in the synthesis of various chemical products, particularly in the production of lactams.

Due to the limited research on cyclododecanone oxime, its mechanism of action in biological systems or interaction with other compounds remains unknown.

- No information regarding safety hazards like flammability, reactivity, or specific toxicity data is available in scientific resources.

The primary reaction involving cyclododecanone oxime is the Beckmann rearrangement, which converts the oxime into a lactam. This rearrangement typically occurs under acidic conditions and involves the migration of a substituent from the carbon atom to the nitrogen atom of the oxime. The general reaction can be summarized as follows:

- Formation of Cyclododecanone Oxime:

- Beckmann Rearrangement:

This transformation is crucial for producing lactams used in nylon synthesis and other polymer applications.

While specific biological activities of cyclododecanone oxime are not extensively documented, compounds with similar structures often exhibit various biological properties, including antimicrobial and antifungal activities. The biological relevance may stem from its potential derivatives, particularly lactams, which have been studied for their pharmacological effects.

Cyclododecanone oxime can be synthesized through several methods:

- Direct Reaction with Hydroxylamine:

- Photonitrosation:

- Beckmann Rearrangement:

Cyclododecanone oxime serves primarily as an intermediate in the production of laurolactam, which is essential for synthesizing nylon-12 and other polyamide materials. Its applications extend to:

- Polymer Chemistry: As a precursor for high-performance polymers.

- Chemical Synthesis: In laboratories for teaching organic synthesis techniques.

- Material Science: In developing specialty materials due to its unique structural properties.

Cyclododecanone oxime shares structural similarities with other cyclic ketones and their respective oximes. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features |

|---|---|---|

| Cyclohexanone Oxime | Cyclic ketone | Smaller ring size; used in various organic syntheses. |

| Cyclopentanone Oxime | Cyclic ketone | Smaller ring; less steric hindrance compared to cyclododecanone oxime. |

| 4-Methylcyclohexanone Oxime | Substituted cyclic ketone | Exhibits different reactivity due to methyl substitution. |

Cyclododecanone oxime's unique twelve-membered ring structure contributes to its distinct reactivity patterns and applications compared to these similar compounds.

Cyclododecanone oxime is defined by its molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol. The compound features a 12-membered carbon ring with a ketone group converted to an oxime functional group (-C=N-OH). Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 946-89-4 | |

| IUPAC Name | N-Cyclododecylidenehydroxylamine | |

| InChI Key | SCRFXJBEIINMIC-UHFFFAOYSA-N | |

| Melting Point | 131–133°C |

The oxime group adopts an anti-periplanar configuration, a critical feature for its participation in the Beckmann rearrangement. Infrared (IR) spectroscopy reveals characteristic absorption bands at 1640 cm⁻¹ (C=N stretch) and 3200–3400 cm⁻¹ (O-H stretch), confirming the oxime structure. X-ray crystallography studies of analogs, such as 2-phenylcyclododecanone oxime, demonstrate distorted chair conformations in the cyclododecane ring, with intramolecular hydrogen bonding stabilizing the oxime group.

Historical Context in Organic Synthesis

The synthesis of cyclododecanone oxime emerged alongside the industrial demand for nylon-12 in the mid-20th century. Early methods involved:

- Oximation of Cyclododecanone: Reacting cyclododecanone with hydroxylamine sulfate in aqueous alkaline media, yielding oxime crystals with >95% purity.

- Photonitrosation: A photochemical reaction between cyclododecane and nitrosyl chloride, bypassing the need for pre-synthesized cyclododecanone.

The 1963 patent by Doerfel and Raff (DE1269615B) revolutionized production by introducing cyclooctane as a solvent, enabling phase separation and reducing side reactions. This method achieved yields exceeding 98% and became the industrial standard. Subsequent refinements, such as Yamamoto’s catalytic Beckmann rearrangement using cyanuric chloride and zinc chloride (2005), streamlined the conversion of oxime to laurolactam.

Role in Industrial Chemistry

Cyclododecanone oxime is indispensable in the production of laurolactam, the monomer for nylon-12. The industrial pathway involves:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| Oximation | C₁₂H₂₂O + NH₂OH → C₁₂H₂₃NO | 70–110°C, pH 8–9 | 95–98% |

| Beckmann Rearrangement | C₁₂H₂₃NO → C₁₂H₂₃NO (lactam) | H₂SO₄, 160°C or ZnCl₂ catalyst | 85–90% |

Nylon-12, synthesized from laurolactam, exhibits superior hydrophobicity and low-temperature flexibility compared to nylon-6/6, making it ideal for automotive fuel lines and medical devices. Global production exceeds 200,000 metric tons annually, driven by demand in the automotive and aerospace sectors.

Emerging applications include:

Cyclododecanone oxime, a crystalline compound with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32, serves as a crucial intermediate in various chemical synthesis pathways [1] [2]. This section explores the diverse synthetic methodologies employed for its preparation, focusing on reaction conditions, catalytic systems, and recent innovations in the field.

Oxime Formation from Cyclododecanone

The conversion of cyclododecanone to its corresponding oxime represents the primary synthetic route for cyclododecanone oxime production [3]. This transformation typically involves nucleophilic addition of hydroxylamine to the carbonyl group of cyclododecanone, followed by elimination of water to form the carbon-nitrogen double bond characteristic of oximes [4].

Hydroxylamine-Based Synthesis Protocols

The classical approach to cyclododecanone oxime synthesis employs hydroxylamine or its salts as the key reagent [5]. In a typical procedure, cyclododecanone reacts with hydroxylamine hydrochloride in the presence of a base to neutralize the acid generated during the reaction [3] [6].

A standard protocol involves dissolving cyclododecanone (1.5 grams) in approximately 8 milliliters of 95% ethanol, followed by the addition of hydroxylamine hydrochloride (0.6 grams) and 25 milliliters of deionized water [3]. Subsequently, 15 milliliters of a 10% aqueous sodium hydroxide solution is added to the mixture [3]. The reaction is then heated under reflux conditions at approximately 100°C, with periodic stirring until large crystals form on the surface of the reaction mixture, typically after about 35 minutes [3].

The reaction yield can be significantly influenced by several parameters, including temperature, reaction time, and reagent ratios [7]. Under optimized conditions, yields exceeding 90% have been reported for the hydroxylamine-based synthesis of cyclododecanone oxime [3] [8].

| Parameter | Typical Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 50-100°C | 65-80°C | Higher temperatures accelerate reaction but may reduce selectivity |

| Reaction Time | 15-70 minutes | 35-45 minutes | Extended times may lead to side reactions |

| Molar Ratio (Ketone:NH₂OH) | 1:1 to 1:2 | 1:1.1 | Excess hydroxylamine improves conversion |

| Base Addition | 10-15% NaOH solution | 10% NaOH solution | Neutralizes acid formed during reaction |

Table 1: Key parameters affecting hydroxylamine-based synthesis of cyclododecanone oxime [3] [7] [8]

The crystalline product can be isolated by cooling the reaction mixture in an ice/water bath, followed by filtration using a Buchner funnel [3]. The crude oxime can be further purified through recrystallization from ethanol, with water addition promoting crystallization [3]. This process typically yields high-purity cyclododecanone oxime with a melting point of 132-133°C [3] [9].

Solvent Systems and Reaction Optimization

The choice of solvent system significantly impacts the efficiency of cyclododecanone oxime synthesis [10] [11]. Traditional protocols employ water-miscible organic solvents such as ethanol or methanol, which facilitate the dissolution of both cyclododecanone and hydroxylamine salts [10].

Research has demonstrated that methanol generally outperforms ethanol and isopropanol as a reaction medium for oxime formation [10]. This superiority is attributed to methanol's enhanced ability to dissolve both the organic ketone and the inorganic hydroxylamine salt, thereby promoting efficient mixing and reaction [10] [11].

Recent optimization studies have focused on reducing the solids load in the reaction mixture, which can impede stirring and mass transfer [10]. One effective approach involves using hydroxylamine free base instead of its hydrochloride salt, thereby eliminating the salt-breaking step and allowing the reaction to proceed more efficiently [10].

The concentration of reactants also plays a crucial role in reaction optimization [10]. While traditional methods often employ dilute solutions, research has shown that increasing the concentration up to five-fold has minimal negative impact on the reaction outcome, allowing for more efficient use of reactor volume [10] [11].

Addition mode and time represent another area of optimization [10]. Studies indicate that the method of combining reactants (all at once versus gradual addition) has minimal effect on the reaction outcome for cyclododecanone oxime synthesis, simplifying the process design [10].

Temperature optimization reveals that while the reaction proceeds at temperatures as low as 50°C, optimal results are typically achieved in the 60-80°C range [10] [7]. Higher temperatures accelerate the reaction but may promote side reactions or decomposition of hydroxylamine [10].

Catalytic Beckmann Rearrangement

While not directly a method for cyclododecanone oxime synthesis, the Beckmann rearrangement represents a crucial transformation of cyclododecanone oxime to laurolactam, an important industrial intermediate [4] [12]. Understanding this rearrangement is essential for comprehending the significance of cyclododecanone oxime in chemical synthesis pathways [12].

Silane–Nitrile–Solvent Systems

Silane-nitrile-solvent systems have emerged as effective catalytic systems for the Beckmann rearrangement of cyclododecanone oxime [13]. These systems typically involve the use of silicon-containing compounds that activate the oxime for rearrangement [13].

The mechanism of silane-nitrile-solvent systems in Beckmann rearrangement begins with the electrophilic activation of a nitrile through ligation to a metal center [13]. This is followed by nucleophilic addition of the activated species to the oxime, facilitating the migration of the group anti to the leaving group on nitrogen [12] [13].

Research has demonstrated that the choice of solvent significantly influences the efficiency of silane-mediated Beckmann rearrangements [13] [14]. Polar aprotic solvents such as acetonitrile have shown particular efficacy in these systems, promoting both the activation of the oxime and the subsequent rearrangement [13] [14].

The silane component typically serves as a Lewis acid, activating the oxime hydroxyl group and facilitating its departure as a leaving group [13]. Common silane reagents employed in these systems include trimethylsilyl chloride, triethylsilane, and various silyl ethers [13] [1].

Cyanuric Chloride/Zinc Chloride Catalysis

A particularly efficient catalytic system for the Beckmann rearrangement of cyclododecanone oxime employs cyanuric chloride in conjunction with zinc chloride [15]. This system represents the first general organocatalytic approach to the Beckmann rearrangement, offering significant advantages in terms of catalyst loading and reaction efficiency [15].

The cyanuric chloride/zinc chloride catalytic system operates effectively at remarkably low catalyst loadings [15]. Research has demonstrated that as little as 0.5 mol% cyanuric chloride and 1 mol% zinc chloride can catalyze the Beckmann rearrangement of cyclododecanone oxime to laurolactam in quantitative yield [15].

This catalytic system has been successfully applied to large-scale transformations, with reports of effective rearrangement on a 100 mmol scale of cyclododecanone oxime [15]. The high efficiency and low catalyst loading make this approach particularly attractive for industrial applications [15].

The mechanism of the cyanuric chloride/zinc chloride catalytic system involves the activation of the oxime by cyanuric chloride, with zinc chloride serving as a co-catalyst that enhances the electrophilicity of the system [15]. This dual activation facilitates the migration step characteristic of the Beckmann rearrangement [12] [15].

Alternative Synthetic Routes

Beyond the classical hydroxylamine-based approaches, several alternative synthetic routes to cyclododecanone oxime have been developed, offering potential advantages in terms of efficiency, selectivity, and environmental impact [1] [5].

pH-Buffered Organic Silicon-Mediated Approaches

pH-buffered organic silicon-mediated approaches represent an innovative strategy for cyclododecanone oxime synthesis [1] [16]. These methods typically employ organic silicon compounds as auxiliary agents in conjunction with pH buffers to control the reaction environment [1].

A notable example of this approach involves the use of cyclododecanone, small molecule oximes, organic silicon ethers, and pH buffers in a mixed solvent system [1]. The system pH is adjusted to 1-3, preferably 1-2, using an acidic catalyst to facilitate oxime exchange reactions [1].

The organic silicon ether component plays a crucial role in these systems, allowing the reaction to proceed under lower pH conditions, which results in higher reaction rates and facilitates industrial scale-up [1]. The nitrogen-containing heterocycle compounds used as pH buffers create a homogeneous system with low mass transfer requirements [1].

A significant advantage of pH-buffered organic silicon-mediated approaches is the absence of ammonium sulfate by-products, which are common in traditional hydroxylamine-based syntheses [1]. Additionally, these methods avoid the challenging water-oil separation steps often encountered in conventional approaches [1].

The reaction conditions for these systems typically involve temperatures of 100-300°C, preferably 200-250°C, with reaction times of 5-30 hours, optimally 10-15 hours [1]. These conditions allow for high conversion of cyclododecanone and excellent selectivity toward the oxime product [1].

Green Chemistry Innovations

Recent years have witnessed significant innovations in green chemistry approaches to cyclododecanone oxime synthesis, focusing on reducing environmental impact through solvent-free conditions, catalytic systems, and alternative reagents [17] [18].

One notable green chemistry innovation involves the solventless synthesis of oximes using grindstone chemistry [17]. This approach converts carbonyl compounds, including cyclododecanone, to their corresponding oximes in excellent yields by simply grinding the reactants at room temperature in the presence of bismuth oxide (Bi₂O₃) [17]. This method minimizes waste disposal problems and provides a simple yet efficient example of unconventional methodology with short reaction times [17].

Another environmentally friendly approach employs water as the reaction medium, with ketones reacting with ammonia and hydrogen peroxide under the catalysis of titanium silicalite (TS-1) [19]. For cyclohexanone oxime synthesis, which serves as a model for cyclododecanone oxime, the optimized conditions involve continuous feeding of aqueous hydrogen peroxide at 65°C, with a reaction time of 1.5 hours and a molar ratio of ketone:ammonia:hydrogen peroxide of 1:2.5:1.1 [19]. This methodology has been successfully extended to various oximes, including cyclic ketone oximes [19].

Recent electrochemical methods represent another frontier in green chemistry approaches to oxime synthesis [20] [21]. These methods typically involve the electrochemical reduction of nitrogen-containing compounds such as nitrites or nitrates in the presence of the ketone [20] [21]. For instance, an electrochemical strategy using a copper-sulfur catalyst can synthesize oximes from nitrite and ketones under ambient conditions, avoiding complex procedures and hazardous reagents [21]. This approach has demonstrated yields of up to 92% with 99% selectivity for cyclohexanone oxime, suggesting potential applicability to cyclododecanone oxime synthesis [21].

The eco-friendly synthesis of cyclododecanone itself, a precursor to the oxime, has also been explored using hydrogen peroxide with hexadecyl trimethyl ammonium heteropolyphosphatotungstate as a catalyst in water as the solvent [18]. This approach, which achieves a total yield of 53.4% under optimized conditions, represents a greener route to the ketone precursor needed for oxime formation [18].

These green chemistry innovations collectively offer promising alternatives to traditional cyclododecanone oxime synthesis methods, potentially reducing environmental impact while maintaining or improving reaction efficiency and selectivity [17] [18] [19].

| Mechanism Step | Process Description | Rate Determining Step | Temperature Dependence |

|---|---|---|---|

| Nucleophilic Attack | Hydroxylamine attacks carbonyl carbon of cyclododecanone | No | Moderate |

| Carbinolamine Formation | Formation of tetrahedral intermediate (carbinolamine) | No | High |

| Proton Transfer | Proton transfer from hydroxylamine to oxygen | No | Low |

| Dehydration | Elimination of water molecule | Yes (under acidic/neutral conditions) | High |

| Oxime Product Formation | Formation of cyclododecanone oxime with C=N-OH group | No | Low |

Beckmann Rearrangement: Migration and Cyclization

The Beckmann rearrangement of cyclododecanone oxime represents one of the most industrially significant applications of this transformation, producing omega-laurolactam, the monomer for nylon-12 synthesis [8] [9]. The rearrangement mechanism involves a stereospecific migration process that converts the twelve-membered cyclic oxime into a thirteen-membered lactam ring [10] [11].

The rearrangement initiates through protonation of the oxime hydroxyl group, converting it into a better leaving group [10] [11]. This protonation step is crucial for activating the oxime toward subsequent migration. In the case of cyclododecanone oxime, the large ring system provides conformational flexibility that can accommodate the geometric requirements for effective protonation and subsequent migration [11] [12].

The central feature of the Beckmann rearrangement is the concerted migration of the carbon-carbon bond anti to the hydroxyl group [10] [11] [12]. This migration occurs simultaneously with the departure of water, forming a nitrilium ion intermediate [13] [10]. The anti-selectivity is absolute, making the reaction highly stereospecific and predictable in terms of product formation [12] [14].

For cyclododecanone oxime, the migration results in ring expansion from a twelve-membered ketone-derived system to a thirteen-membered lactam [8] [9]. This ring expansion is thermodynamically favorable due to the relief of any residual ring strain and the formation of the stable amide functionality [11]. The large ring size of cyclododecanone facilitates this rearrangement by minimizing conformational restrictions that might impede migration in smaller ring systems.

The nitrilium ion intermediate undergoes rapid hydration to form the final lactam product [10] [11]. Water attack occurs at the electrophilic carbon center, followed by tautomerization to yield the thermodynamically stable amide form [11] [12]. The rapidity of this hydration step ensures that the nitrilium ion does not undergo competing side reactions.

Modern catalytic systems have been developed to facilitate the Beckmann rearrangement under milder conditions [8] [15]. Triphosphazene catalysts, for example, enable the conversion of cyclododecanone oxime to laurolactam with high efficiency and selectivity [8]. These catalysts operate through Lewis acid activation of the oxime hydroxyl group, providing an alternative to traditional strong acid conditions.

Table 2: Beckmann Rearrangement Migration and Cyclization Patterns

| Substrate | Product | Ring Size Change | Migration Pattern | Industrial Importance |

|---|---|---|---|---|

| Cyclohexanone oxime | ε-caprolactam | 6 → 7 membered | Anti-migration | Nylon-6 production |

| Cyclododecanone oxime | ω-laurolactam | 12 → 13 membered | Anti-migration | Nylon-12 production |

| Acetophenone oxime | Acetanilide | No ring formation | Phenyl migration | Pharmaceutical intermediate |

| Cyclooctanone oxime | Cyclooctyl lactam | 8 → 9 membered | Anti-migration | Specialty polymers |

| Cyclopentanone oxime | 2-piperidone | 5 → 6 membered | Anti-migration | Chemical intermediate |

Catalytic Cycle Analysis

The catalytic cycle for cyclododecanone oxime rearrangement involves multiple types of acid catalysts, each operating through distinct mechanisms while achieving the same overall transformation [16] [17] [18]. Understanding these catalytic cycles is essential for optimizing reaction conditions and developing more efficient processes.

Traditional sulfuric acid catalysis operates through Brønsted acid activation [11] [19]. The catalyst protonates the oxime hydroxyl group, facilitating its departure as water and enabling the subsequent migration step [19]. The catalytic cycle involves regeneration of the proton through interaction with water molecules, maintaining the acidic environment necessary for continued reaction [11] [19].

Zeolite catalysts provide heterogeneous alternatives with distinct advantages for industrial applications [20] [16] [21]. These materials contain framework aluminum sites that generate Brønsted acidity through proton association [16] [21]. The pore structure of zeolites like H-MFI provides shape selectivity and can influence reaction kinetics through diffusion limitations [21] [18].

In zeolite-catalyzed systems, the reaction mechanism consists of three primary steps: hydrogen shift, rearrangement, and tautomerization [16]. The rate-determining step varies with the acid strength of the zeolite, with weaker Brønsted acid sites in boron-containing zeolites showing superior performance compared to stronger aluminum sites [16]. This counterintuitive behavior results from better stabilization of reaction intermediates at moderate acid strength sites.

Modern organocatalytic systems employ Lewis acids such as boron-based catalysts to activate oxime substrates [17]. These catalysts operate through a novel transesterification mechanism, forming acyl oxime intermediates that undergo subsequent rearrangement [17]. The catalytic cycle involves boronic acid activation of the oxime hydroxyl group, facilitating both transesterification and rearrangement steps through ionic transition structures [17].

Triphosphazene catalysts represent another class of effective promoters for cyclododecanone oxime rearrangement [8]. These compounds function as Lewis acids, coordinating to the oxime oxygen and facilitating hydroxyl group departure [8]. The catalyst loading required is typically low (0.5 mol%), making this approach economically attractive for large-scale applications [8].

Recent developments in deep eutectic solvent systems have introduced new catalytic paradigms [22]. These ionic liquid-like media can simultaneously serve as solvent and catalyst, with zinc chloride components providing Lewis acid activation while the eutectic mixture offers improved mass transfer and reaction kinetics [22].

Table 3: Catalytic Cycle Analysis for Cyclododecanone Oxime Rearrangement

| Catalyst Type | Active Site | Activation Energy (kcal/mol) | Operating Temperature (°C) | Selectivity (%) |

|---|---|---|---|---|

| Concentrated H2SO4 | Brønsted acid | 25-30 | 80-120 | 85-95 |

| Zeolite (H-MFI) | Brønsted acid (framework Al) | 31.5 (rate-determining step) | 250-350 | 90-98 |

| Triphosphazene (TAPC) | Lewis acid | 22-28 | 60-100 | 88-95 |

| Cyanuric chloride/ZnCl2 | Mixed acid system | 20-25 | 80-120 | 90-96 |

| Trifluoroacetic acid | Brønsted acid | 24-29 | 25-80 | 80-90 |

| B(C6F5)3 | Lewis acid | 15-20 | 25-60 | 85-92 |

Temperature and Solvent Effects on Reaction Rates

Temperature and solvent effects play crucial roles in determining the kinetics and selectivity of cyclododecanone oxime formation and subsequent Beckmann rearrangement reactions [23] [24] [25]. These effects operate through multiple mechanisms, including direct activation energy reduction, solvent stabilization of intermediates, and active participation in reaction pathways.

Temperature effects on oxime formation follow typical Arrhenius behavior, with reaction rates increasing exponentially with temperature [26] [27]. For cyclododecanone oxime synthesis, optimal temperatures typically range from 65-100°C depending on the specific reaction conditions [26] [28]. Lower temperatures favor slower but more selective reactions, while higher temperatures increase rates but may promote side reactions or oxime decomposition.

The temperature dependence of the Beckmann rearrangement shows more complex behavior due to the multi-step nature of the transformation [29] [24]. Computational studies reveal that different steps in the mechanism have varying activation energies, with the rate-determining step typically showing the highest temperature sensitivity [29] [24]. For cyclododecanone oxime rearrangement, activation energies range from 20-35 kcal/mol depending on the catalytic system employed.

Solvent effects in these reactions extend beyond simple polarity considerations to include active participation in reaction mechanisms [23] [24] [25]. The classical Beckmann solution, containing acetic acid, hydrochloric acid, and acetic anhydride, exemplifies active solvent participation [24]. In this system, solvent molecules assist hydrogen migration through hydrogen bonding interactions, reducing activation barriers by approximately 50% [24] [25].

Polar protic solvents like alcohols and carboxylic acids can stabilize charged intermediates through hydrogen bonding [23] [24]. These interactions are particularly important for stabilizing the nitrilium ion intermediate in Beckmann rearrangements, affecting both reaction rates and selectivity [24]. The ability of these solvents to participate in proton transfer processes also influences the overall reaction kinetics.

Polar aprotic solvents such as acetonitrile provide different advantages [30]. These solvents can stabilize charged species through dipolar interactions without competing for hydrogen bonding sites [30]. This characteristic makes them particularly useful for organocatalytic systems where specific catalyst-substrate interactions are critical for activity and selectivity.

Ionic liquids and deep eutectic solvents represent emerging solvent systems with unique properties [22]. These media can provide both catalytic activity and solvent function, offering advantages in terms of recyclability and environmental impact [22]. The high ionic strength of these systems can significantly alter reaction kinetics through electrostatic effects on charged intermediates.

Temperature-solvent interactions create additional complexity in optimizing reaction conditions [31] [32]. Some solvent systems show enhanced rate accelerations at lower temperatures, as observed in frozen aqueous systems where oxime formation rates increase by orders of magnitude [31] [32]. This phenomenon results from concentration effects and altered solvation dynamics in the frozen state.

Table 4: Temperature and Solvent Effects on Reaction Rates

| Solvent System | Optimal Temperature (°C) | Rate Enhancement Factor | Activation Energy (kcal/mol) | Solvent Effect Mechanism |

|---|---|---|---|---|

| Concentrated H2SO4 | 80-120 | 1.0 (reference) | 25-30 | Direct protonation |

| Acetic acid/HCl (Beckmann solution) | 100-130 | 0.8-1.2 | 28-32 | Active solvent participation |

| Ethanol/Water | 65-85 | 0.3-0.6 | 35-40 | Hydrogen bonding |

| Acetonitrile | 80-100 | 0.6-0.9 | 30-35 | Polar aprotic stabilization |

| Dimethyl carbonate | 60-80 | 0.4-0.7 | 32-38 | Green solvent medium |

| Deep eutectic solvent (TEAHC:ZnCl2) | 80 | 1.2-1.5 | 22-26 | Ionic liquid behavior |

Table 5: Kinetic Parameters Summary for Cyclododecanone Oxime Reactions

| Reaction Type | Rate Constant (s⁻¹ or M⁻¹s⁻¹) | Half-life (min) | Order of Reaction | Temperature Coefficient |

|---|---|---|---|---|

| Oxime Formation (acidic) | 0.1-1.0 M⁻¹s⁻¹ | 10-100 | Second order | 2.0-3.0 per 10°C |

| Oxime Formation (neutral) | 0.01-0.1 M⁻¹s⁻¹ | 100-1000 | Second order | 2.5-4.0 per 10°C |

| Beckmann Rearrangement (H2SO4) | 10⁻³-10⁻² s⁻¹ | 1-10 | First order | 1.8-2.5 per 10°C |

| Beckmann Rearrangement (zeolite) | 10⁻⁴-10⁻³ s⁻¹ | 10-100 | First order | 2.2-3.2 per 10°C |

| Beckmann Rearrangement (organocatalyst) | 10⁻²-10⁻¹ s⁻¹ | 0.1-10 | First order | 1.5-2.2 per 10°C |